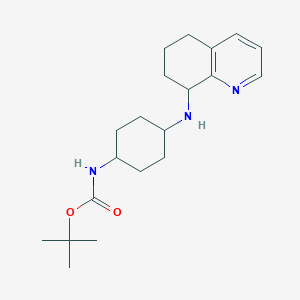
5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine: is an organic compound with the molecular formula C9H11IN2O2 and a molecular weight of 306.1 g/mol . This compound features a pyrimidine ring substituted with an iodine atom at the 5-position and a tetrahydro-2H-pyran-4-yloxy group at the 4-position. It is primarily used in research and development within the pharmaceutical and chemical industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine typically involves the iodination of a pyrimidine precursor followed by the introduction of the tetrahydro-2H-pyran-4-yloxy group. One common method includes the following steps:
Iodination: The pyrimidine precursor is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5-position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The iodine atom in 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrimidine ring and the tetrahydro-2H-pyran-4-yloxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
- Substituted pyrimidines with various functional groups replacing the iodine atom.
- Oxidized or reduced derivatives of the original compound.
- Hydrolysis products including tetrahydro-2H-pyran-4-ol and modified pyrimidine derivatives .
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: Employed in studies involving enzyme inhibition, receptor binding, and other biochemical assays to understand biological pathways and mechanisms.
Medicine:
Drug Development: Investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry:
Chemical Manufacturing: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine is largely dependent on its specific application. In biochemical contexts, it may act as an inhibitor or modulator of specific enzymes or receptors. The iodine atom and the tetrahydro-2H-pyran-4-yloxy group can interact with molecular targets, influencing their activity and function. The exact pathways and molecular targets involved vary based on the specific biological or chemical system being studied .
Comparación Con Compuestos Similares
5-Iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-((tetrahydro-2H-pyran-4-yl)oxy)-3-iodopyridine: Another related compound with a pyridine ring and different substitution pattern.
Uniqueness:
- The presence of both the iodine atom and the tetrahydro-2H-pyran-4-yloxy group in the pyrimidine ring makes 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine unique. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C9H11IN2O2 |
|---|---|
Peso molecular |
306.10 g/mol |
Nombre IUPAC |
5-iodo-4-(oxan-4-yloxy)pyrimidine |
InChI |
InChI=1S/C9H11IN2O2/c10-8-5-11-6-12-9(8)14-7-1-3-13-4-2-7/h5-7H,1-4H2 |
Clave InChI |
BXSAKTGSGIWJSX-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1OC2=NC=NC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester](/img/structure/B12072654.png)

![4-[2-(4-Methoxy-3-methylphenyl)ethyl]piperidine](/img/structure/B12072678.png)





![11-(4-(Methylamino)phenyl)-3,2'-[1,3]dioxolane]-5,17(4H)-diol Mifepristone](/img/structure/B12072717.png)



![8-Bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)--D-2'-deoxyribofuranosyl]guanine](/img/structure/B12072748.png)

